REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=CC(C)=C[C:3]=1[NH:9][C:10](=O)C(F)(F)F.[I-].[K+].Cl[CH2:19][C:20]([CH3:22])=[CH2:21].[OH-].[K+].[CH3:25][C:26]([CH3:28])=O>O>[CH3:25][C:26]1[CH:28]=[CH:21][C:20]([CH3:22])=[CH:19][C:10]=1[NH:9][CH2:3][C:2]([CH3:7])=[CH2:1] |f:1.2,4.5|
|
Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=C(C=C1)C)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 1 hour
|
Duration
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1 h
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted twice with hexane
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Type
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WASH
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Details
|
washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=100:1, followed by 50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C)NCC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.11 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |